p-Nitrophenyl phosphate

Description

Properties

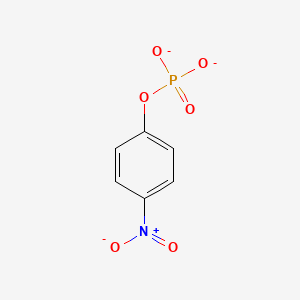

Molecular Formula |

C6H4NO6P-2 |

|---|---|

Molecular Weight |

217.07 g/mol |

IUPAC Name |

(4-nitrophenyl) phosphate |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |

InChI Key |

XZKIHKMTEMTJQX-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |

Synonyms |

4-nitrophenyl phosphate 4-nitrophenylphosphate diammonium nitrophenylphosphate dipotassium nitrophenylphosphate disodium nitrophenylphosphate magnesium nitrophenylphosphate monosodium nitrophenylphosphate nitrophenylphosphate p-nitrophenol phosphate p-nitrophenyl phosphate sodium nitrophenylphosphate |

Origin of Product |

United States |

Foundational & Exploratory

p-Nitrophenyl Phosphate (pNPP): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemistry, applications, and methodologies associated with p-Nitrophenyl Phosphate (pNPP), a pivotal chromogenic substrate in phosphatase activity assays.

Introduction

This compound (pNPP) is a widely utilized, non-proteinaceous, and non-specific chromogenic substrate for the detection and quantification of various phosphatases, including alkaline and acid phosphatases, as well as protein tyrosine phosphatases.[1][2][3] Its utility in biochemical and clinical assays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA), stems from the simplicity and reliability of its colorimetric detection method.[4][5] This guide provides a detailed overview of the core chemical and physical properties of pNPP, comprehensive experimental protocols for its application, and visual representations of the underlying biochemical processes and workflows.

The fundamental principle of pNPP-based assays lies in the enzymatic hydrolysis of the colorless pNPP substrate by a phosphatase. This reaction yields two products: inorganic phosphate and p-nitrophenol (pNP).[2] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution, exhibiting maximum absorbance at a wavelength of 405 nm.[4][6] The intensity of this yellow color is directly proportional to the quantity of p-nitrophenol produced, which, in turn, corresponds to the activity of the phosphatase enzyme being assayed.[4]

Core Chemical and Physical Properties

pNPP is a synthetic aryl phosphate ester, most commonly available as a disodium salt hexahydrate to enhance its stability and solubility in aqueous solutions.[4][6] The key physicochemical properties of pNPP and its common salt form are summarized below.

| Property | This compound (Free Acid) | This compound Disodium Salt Hexahydrate |

| Synonyms | pNPP, 4-NPP, p-Nitrophenyl dihydrogen phosphate | pNPP disodium salt, Disodium 4-nitrophenyl phosphate hexahydrate |

| Molecular Formula | C₆H₆NO₆P | C₆H₄NNa₂O₆P · 6H₂O |

| Molecular Weight | 219.09 g/mol | 371.14 g/mol |

| Appearance | White to slightly yellow crystalline powder | White to yellow crystalline powder |

| Melting Point | >300 °C | >300 °C |

| Solubility in Water | Soluble | Highly soluble (>50 mg/mL) |

| Solubility in Organic Solvents | Sparingly soluble in ethanol, less soluble in non-polar solvents like acetone | Sparingly soluble in ethanol |

| pKa (phenolic moiety) | ~7.1 | Not applicable |

Quantitative Data for pNPP Assays

The accuracy of phosphatase activity determination using pNPP is critically dependent on precise quantitative parameters. The molar extinction coefficient of the product, p-nitrophenol, is a key value for these calculations.

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) of p-Nitrophenol | 18,000 M⁻¹cm⁻¹ | Standard protein phosphatase buffer with the reaction stopped by 1 N NaOH.[3][6] |

| 16,000 M⁻¹cm⁻¹ | For Mn²⁺-dependent protein phosphatases with the reaction stopped by 0.5 M EDTA.[3][6] | |

| 17,800 M⁻¹cm⁻¹ | In 0.1 M Tris-HCl, pH 8.5. | |

| 1.78 x 10⁴ M⁻¹cm⁻¹ | In assays for protein tyrosine phosphatases.[7][8][9][10] | |

| Maximum Absorbance (λmax) of p-Nitrophenolate | 405 nm | Under alkaline conditions.[2][6] |

| Apparent Km for Protein Phosphatases | 0.5 - 10 mM | Varies depending on the specific enzyme.[3][11] |

Enzymatic Reaction and Detection Principle

The enzymatic hydrolysis of pNPP is a straightforward reaction that forms the basis of its use in colorimetric assays. The process can be visualized as a two-step sequence: enzymatic cleavage followed by a pH-dependent color change.

Caption: Enzymatic hydrolysis of pNPP to p-nitrophenol and its conversion to the colored p-nitrophenolate ion under alkaline conditions.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are protocols for common phosphatase assays using pNPP.

Alkaline Phosphatase (ALP) Assay Protocol (Endpoint)

This protocol is a generalized procedure for measuring alkaline phosphatase activity.

Materials:

-

Enzyme sample (e.g., cell lysate, serum)

-

Assay Buffer: 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl₂

-

pNPP Substrate Solution: 1 mg/mL pNPP in Assay Buffer (prepare fresh)

-

Stop Solution: 3 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of the enzyme sample to each well of a 96-well plate. Include a blank control with 50 µL of assay buffer instead of the enzyme.

-

Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.[4]

-

Stop the reaction by adding 50 µL of Stop Solution to each well.[4]

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance.

-

Calculate the ALP activity using the Beer-Lambert law (A = εbc), where A is the net absorbance, ε is the molar extinction coefficient of p-nitrophenol, b is the path length, and c is the concentration of p-nitrophenol produced.

Caption: Workflow for a typical endpoint alkaline phosphatase assay using pNPP.

Acid Phosphatase (ACP) Assay Protocol

This protocol is designed for measuring acid phosphatase activity.

Materials:

-

Enzyme sample

-

Assay Buffer: 90 mM Citrate Buffer, pH 4.8

-

pNPP Substrate Solution: 15.2 mM pNPP in purified water

-

Stop Solution: 100 mM NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Pipette 0.5 mL of Assay Buffer and 0.5 mL of pNPP Substrate Solution into test tubes for each sample and blank.

-

Add 0.1 mL of the enzyme solution to the sample tubes. Add 0.1 mL of purified water to the blank tube.

-

Immediately mix by inversion and incubate at 37°C for exactly 10 minutes.[1]

-

Stop the reaction by adding 1.0 mL of Stop Solution to each tube.

-

Mix by inversion and measure the absorbance at 410 nm for both the test samples and the blank.[1]

-

Calculate the ACP activity. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 4.8 and 37°C.[1]

Protein Tyrosine Phosphatase (PTP) Assay Protocol

This protocol is adapted for measuring the activity of protein tyrosine phosphatases.[7]

Materials:

-

PTP enzyme sample (e.g., immunoprecipitated or purified)

-

Assay Buffer: 20 mM Bis-Tris, pH 6.0, 1 mM DTT

-

pNPP Substrate Solution: 10 mM pNPP in Assay Buffer (prepare fresh)

-

Stop Solution: 0.2 N NaOH

-

Microcentrifuge tubes or 96-well plate

-

Spectrophotometer or microplate reader

Procedure:

-

Add the PTP enzyme sample to a microcentrifuge tube or well.

-

Add 40 µL of freshly prepared 1.25x reaction buffer.[7]

-

Initiate the reaction by adding 10 µL of pNPP Substrate Solution.

-

Incubate for 10 to 30 minutes at 37°C.[7]

-

Stop the reaction by adding 1.45 mL of 0.2 N NaOH.[7]

-

If using beads for immunoprecipitation, pellet the beads by centrifugation.

-

Transfer the supernatant to a clean tube or well.

-

Measure the absorbance at 405 nm.

-

Calculate the PTP activity.

Caption: Logical flow of a protein tyrosine phosphatase assay.

Stability and Storage

Proper storage of pNPP is critical to prevent degradation, which can lead to high background signals and inaccurate results.

| Form | Recommended Storage Temperature | Key Considerations |

| Solid pNPP (powder or tablets) | -20°C for long-term storage; 2-8°C for short-term. | Store in a dark, dry, and tightly sealed container. pNPP is light-sensitive and hygroscopic. |

| Stock Solution (in water) | -20°C. | Aliquoting is recommended to avoid repeated freeze-thaw cycles. Stable for up to 6 weeks. |

| Working Solution (in buffer) | Prepare fresh before each use for optimal results. | Prone to degradation at room temperature, especially at neutral to alkaline pH. |

Synthesis of this compound

While commercially available, understanding the synthesis of pNPP can be valuable for specialized applications. A common method involves the reaction of p-nitrophenol with a phosphorylating agent. One documented route includes the following steps:

-

Reaction of p-nitrophenol with dialkyl chlorophosphate in the presence of a base to form O,O-dialkyl this compound.

-

Dealkylation of the intermediate using a compound containing trimethylsilyl groups to yield O,O-bis(trimethylsilyl) this compound.

-

Hydrolysis of the silylated intermediate to produce p-nitrophenylphosphoric acid.

-

Neutralization with a sodium base (e.g., sodium hydroxide) to obtain the final product, this compound disodium salt.

Conclusion

This compound remains an indispensable tool for researchers and drug development professionals in the study of phosphatase activity. Its ease of use, cost-effectiveness, and the straightforward nature of the colorimetric assay make it suitable for a wide range of applications, from routine enzyme activity measurements to high-throughput screening of potential phosphatase inhibitors. By understanding the core principles of the pNPP assay and adhering to optimized protocols, researchers can ensure the generation of accurate and reproducible data, thereby advancing our understanding of the critical roles that phosphatases play in health and disease.

References

- 1. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. neb.com [neb.com]

- 4. benchchem.com [benchchem.com]

- 5. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. N2600-37-500T | this compound (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]

- 11. neb.com [neb.com]

An In-depth Technical Guide to p-Nitrophenyl Phosphate (pNPP) for Phosphatase Activity Assays

For: Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrophenyl Phosphate (pNPP) is a widely utilized chromogenic substrate for the sensitive detection of phosphatase activity.[1][2] Its simplicity, cost-effectiveness, and suitability for high-throughput screening have established it as an indispensable tool in diverse research and diagnostic applications, including ELISAs, enzyme kinetics studies, and inhibitor screening.[3] This technical guide provides a comprehensive overview of the core principles of pNPP-based phosphatase assays, detailed experimental protocols, and key quantitative data to facilitate robust and reproducible experimental design and execution.

Introduction: The Principle of pNPP as a Phosphatase Substrate

This compound is a non-proteinaceous, synthetic aryl phosphate ester that serves as a versatile substrate for various classes of phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[4][5] The fundamental principle of the pNPP assay lies in the enzymatic hydrolysis of the colorless pNPP substrate by a phosphatase. This reaction yields two products: inorganic phosphate and p-nitrophenol (pNP).[3]

Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color.[3] The intensity of this yellow product, which is directly proportional to the amount of pNP produced, can be quantified by measuring its absorbance at a wavelength of 405 nm.[1][3] This allows for a straightforward and sensitive colorimetric determination of phosphatase activity. The reaction can be performed as a continuous (kinetic) assay, where the rate of p-nitrophenol formation is monitored over time, or as a single-point (endpoint) assay, where the reaction is stopped after a fixed incubation period.[6]

Core Chemical and Physical Properties

The most commonly used form of pNPP in laboratory settings is the disodium salt hexahydrate, which offers good stability and solubility in aqueous solutions.[7]

| Property | 4-Nitrophenyl Phosphate (Free Acid) | 4-Nitrophenyl Phosphate Disodium Salt Hexahydrate |

| Synonyms | pNPP, 4-NPP, p-Nitrophenyl dihydrogen phosphate | pNPP disodium salt, Disodium 4-nitrophenyl phosphate hexahydrate |

| Molecular Formula | C₆H₆NO₆P[7] | C₆H₄NNa₂O₆P · 6H₂O[7][8] |

| Molecular Weight | 219.09 g/mol [7] | 371.14 g/mol [7][8] |

| Appearance | White to slightly yellow crystalline powder[7] | White to yellow crystalline powder[7][9] |

| Melting Point | >300 °C[7] | >300 °C[7] |

| Solubility in Water | Soluble | Highly soluble (>50 mg/mL)[7] |

| Storage | Store at -20°C, protected from light[1][10] |

Enzymatic Reaction and Workflow

The enzymatic hydrolysis of pNPP by a phosphatase is a two-step process. First, a nucleophilic residue in the enzyme's active site (e.g., serine in alkaline phosphatase) attacks the phosphorus atom of pNPP, leading to the formation of a phosphoryl-enzyme intermediate and the release of p-nitrophenol.[3] In the second step, the phosphoryl-enzyme intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and releasing inorganic phosphate.[3]

Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis of pNPP by phosphatase.

General Experimental Workflow

The workflow for a typical pNPP phosphatase assay is straightforward and amenable to high-throughput screening in multi-well plates.[4]

Caption: General workflow for a 96-well plate pNPP assay.

Experimental Protocols

The optimal conditions for a pNPP assay, including pH, buffer composition, and incubation time, will vary depending on the specific phosphatase being studied. Below are detailed protocols for alkaline and acid phosphatases.

Protocol for Alkaline Phosphatase (ALP) Assay

This protocol is suitable for measuring ALP activity in serum, plasma, or cell lysates.

Materials:

-

Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.[8][9] Alternatively, 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4 can be used.[8]

-

pNPP Substrate Solution (1 mg/mL): Dissolve pNPP tablets or powder in the assay buffer to a final concentration of 1 mg/mL.[8] This should be prepared fresh.

-

Stop Solution: 3 M NaOH.[8]

-

Sample: Serum, plasma (diluted 1:10 with assay buffer), or cell lysate.[10]

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Preparation: Equilibrate all reagents to room temperature before use.[5]

-

Sample Addition: Add 80 µL of your samples (and blanks containing only assay buffer) to the wells of the 96-well plate.[10]

-

Reaction Initiation: Add 50 µL of the pNPP substrate solution to each well to start the reaction.[10] Mix gently by tapping the plate.

-

Incubation: Incubate the plate for 30-60 minutes at 25°C or 37°C, protected from light.[10][11]

-

Reaction Termination: Stop the reaction by adding 50 µL of 3 M NaOH stop solution to each well.[8][12]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the absorbance of the samples. The phosphatase activity is proportional to the corrected absorbance.

Protocol for Acid Phosphatase (ACP) Assay

This protocol is adapted for phosphatases with optimal activity at an acidic pH.

Materials:

-

Assay Buffer: 100 mM Sodium Acetate, 10 mM MgCl₂, pH 5.5.[4][5]

-

pNPP Substrate Solution: Prepare as described for the ALP assay, using the ACP assay buffer.

-

Stop Solution: 1 N NaOH.[6]

-

Sample: Cell lysate or purified enzyme in a suitable buffer.

-

96-well clear, flat-bottom microplate.

-

Microplate reader.

Procedure:

-

Preparation: Equilibrate all reagents to room temperature.

-

Sample and Substrate Addition: In a 96-well plate, add 50 µL of your enzyme samples (or blanks) and 50 µL of the pNPP substrate solution.[4]

-

Incubation: Incubate the plate for 10-30 minutes at 37°C.[4]

-

Reaction Termination: Add 50 µL of 1 N NaOH stop solution to each well.[6] The alkaline stop solution not only terminates the reaction but also develops the yellow color of p-nitrophenolate.[13]

-

Measurement: Read the absorbance at 405 nm.

-

Calculation: Determine the net absorbance and calculate the enzyme activity.

Quantitative Data and Considerations

| Parameter | Value / Condition | Enzyme Type | Reference |

| Wavelength (λmax) | 405 nm | Universal | [1][3] |

| Molar Extinction Coefficient (ε) of pNP | 1.8 x 10⁴ M⁻¹cm⁻¹ (in 1 N NaOH) | Universal | [6] |

| 1.78 x 10⁴ M⁻¹cm⁻¹ | Universal | [5] | |

| Typical Incubation Time | 10-60 minutes | Universal | [4][10] |

| Typical Incubation Temperature | Room Temperature or 37°C | Universal | [4][5] |

| Alkaline Phosphatase Buffer | 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 | Alkaline | [8] |

| 0.1 M Glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4 | Alkaline | [8] | |

| Acid Phosphatase Buffer | 100 mM Sodium Acetate, 10 mM MgCl₂, pH 5.5 | Acid | [4][5] |

| Neutral Phosphatase Buffer | Assay Buffer, pH 7.2 | Neutral (e.g., PTPs) | [4][5] |

| Stop Solution | 1 N - 3 M NaOH | Universal | [6][8] |

| Detection Limit | As low as 3 ng of phosphatase | General | [4][5] |

Key Considerations:

-

Linear Range: It is crucial to ensure that the assay is performed within the linear range of both the enzyme concentration and the reaction time. This may require optimization of sample dilution and incubation time.[14]

-

Controls: Always include a blank control (without enzyme) to subtract the background absorbance from non-enzymatic hydrolysis of pNPP.[4]

-

Inhibitors: Be aware of potential phosphatase inhibitors in your sample, such as high concentrations of phosphate, EDTA, fluoride, or citrate, as they can interfere with the assay.[10][15]

-

Light Sensitivity: pNPP and its hydrolyzed product can be sensitive to light. It is recommended to protect the reaction from direct light during incubation.[1][10]

Applications in Research and Drug Development

The pNPP assay is a cornerstone technique with broad applications:

-

ELISA: As a substrate for alkaline phosphatase-conjugated secondary antibodies, pNPP is widely used for signal detection in ELISA.[2][7]

-

Enzyme Kinetics: The assay is used to determine key kinetic parameters of phosphatases, such as Kₘ and Vₘₐₓ.[3]

-

Drug Discovery: It is a primary method for high-throughput screening of potential phosphatase inhibitors.[3][4]

-

Quality Control: Used to measure the enzymatic activity and purity of commercially produced phosphatases.[4]

Conclusion

The pNPP-based phosphatase assay is a robust, sensitive, and versatile method for quantifying phosphatase activity. Its simple, colorimetric endpoint makes it suitable for a wide range of applications, from basic research to clinical diagnostics and drug development. By understanding the core principles and carefully optimizing the protocol for the specific phosphatase of interest, researchers can obtain reliable and reproducible results.

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. biocompare.com [biocompare.com]

- 3. benchchem.com [benchchem.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. neb.com [neb.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ulab360.com [ulab360.com]

- 10. assaygenie.com [assaygenie.com]

- 11. atlas-medical.com [atlas-medical.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. sciencellonline.com [sciencellonline.com]

- 14. neb.com [neb.com]

- 15. Probing the Origins of Catalytic Discrimination between Phosphate and Sulfate Monoester Hydrolysis: Comparative Analysis of Alkaline Phosphatase and Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Nitrophenyl Phosphate (pNPP) for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl Phosphate (pNPP) is a widely utilized chromogenic substrate for the detection of phosphatase activity, particularly alkaline and acid phosphatases.[1][2][3] Its reliability, cost-effectiveness, and the simplicity of its detection method have established it as an indispensable tool in a vast array of biochemical and clinical assays, most notably in Enzyme-Linked Immunosorbent Assays (ELISA).[1][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of pNPP, detailed experimental protocols for its application, and visual representations of its enzymatic reaction, experimental workflow, and a relevant metabolic pathway.

Core Chemical and Physical Properties

pNPP is a synthetic aryl phosphate ester.[1] For enhanced stability and solubility in aqueous solutions, it is most commonly available as a disodium salt hexahydrate.[1] The fundamental chemical and physical characteristics of pNPP and its common salt form are summarized below.

Table 1: Physicochemical Properties of this compound (pNPP) and its Disodium Salt Hexahydrate

| Property | 4-Nitrophenyl Phosphate (Free Acid) | 4-Nitrophenyl Phosphate Disodium Salt Hexahydrate |

| Synonyms | pNPP, 4-NPP, p-Nitrophenyl dihydrogen phosphate | pNPP disodium salt, Disodium 4-nitrophenyl phosphate hexahydrate |

| Molecular Formula | C₆H₆NO₆P[1][2] | C₆H₄NNa₂O₆P · 6H₂O[1] |

| Molecular Weight | 219.09 g/mol [1][2] | 371.14 g/mol [1] |

| Appearance | White to slightly yellow crystalline powder[1] | White to yellow crystalline powder[1] |

| Melting Point | >300 °C[1] | >300 °C[1] |

| Solubility in Water | Soluble[1] | Highly soluble (>50 mg/mL)[1] |

| Solubility in Organic Solvents | Sparingly soluble in ethanol, less soluble in non-polar solvents like acetone.[1] | Sparingly soluble in ethanol.[1] |

| pKa (phenolic moiety) | ~7.1[1] | Not applicable |

| Maximum Absorbance (λmax) of Product | 405 nm (for p-nitrophenol under alkaline conditions)[1][2] | 405 nm (for p-nitrophenol under alkaline conditions)[1][2] |

Table 2: Stability and Storage Recommendations for pNPP

| Form | Storage Condition | Recommended Duration | Notes |

| Solid (Powder/Tablets) | -20°C[1] | 24 months or longer[1] | Protect from light.[1] |

| 2-8°C[1] | Short-term storage | Protect from light.[1] | |

| Stock Solutions (in water) | -20°C | Up to 6 weeks[1] | Aliquoting is recommended to avoid multiple freeze-thaw cycles. Protect from light.[1] |

| Working Solutions (in buffer) | Prepare fresh before use | N/A | Prone to rapid degradation at higher temperatures and neutral to alkaline pH.[1] |

Principle of pNPP-Based Assays

The utility of pNPP in enzyme assays is centered on its hydrolysis by phosphatases. In the presence of a phosphatase, such as alkaline phosphatase (ALP), pNPP is hydrolyzed to p-nitrophenol (pNP) and inorganic phosphate.[1][2] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and has a maximum absorbance at 405 nm.[1][2] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, and consequently, to the activity of the phosphatase.[1]

Caption: Enzymatic hydrolysis of pNPP by phosphatase.

Experimental Protocols

The following provides a detailed methodology for a standard alkaline phosphatase (ALP) assay using pNPP in a 96-well plate format.

1. Reagent Preparation:

-

Assay Buffer: A common buffer for ALP is 100 mM Diethanolamine, 1 mM MgCl₂, pH 9.8.[2] The pH should be optimized for the specific ALP being used, typically within the range of 9.0-10.5.[2]

-

pNPP Stock Solution: Prepare a high-concentration stock solution of pNPP (e.g., 100 mM in deionized water).[2] This solution should be stored in aliquots at -20°C and protected from light.[2]

-

pNPP Working Solution: Immediately before use, dilute the pNPP stock solution to the desired final concentration (e.g., 1-10 mM) in the assay buffer. The optimal concentration should be determined experimentally, often around the Michaelis-Menten constant (Km) of the enzyme.[2]

-

Alkaline Phosphatase (ALP) Solution: Prepare a working dilution of the ALP enzyme in the assay buffer. The concentration should be sufficient to produce a readable signal within a linear time frame (e.g., 15-60 minutes).[2]

-

Stop Solution: Prepare a solution to halt the enzymatic reaction, such as 3 N NaOH.[2]

2. Assay Procedure:

-

Add 50 µL of the ALP enzyme solution to each well of a 96-well microplate.[2] Include control wells containing only the assay buffer to measure the background signal.

-

Initiate the reaction by adding 50 µL of the freshly prepared pNPP working solution to each well.[5]

-

Incubate the plate at the desired temperature (e.g., 37°C) for a fixed period (e.g., 15-30 minutes).[2] The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Stop the reaction by adding 50 µL of the stop solution to each well.[2]

-

Measure the absorbance at 405 nm using a microplate reader.[2]

3. Data Analysis:

-

Subtract the average absorbance of the blank (no enzyme) controls from the absorbance readings of the samples.

-

The ALP activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol being approximately 1.78 x 10⁴ M⁻¹ cm⁻¹.[6]

Caption: General workflow for a pNPP-based phosphatase assay.

p-Nitrophenol Metabolic Pathway

While pNPP itself is not known to be part of a signaling pathway in mammalian cells, its product, p-nitrophenol (pNP), can be metabolized by certain microorganisms. The biodegradation of pNP is an important environmental process. In some bacteria, such as Moraxella sp., pNP is converted to hydroquinone, which then enters the β-ketoadipate pathway.[7]

Caption: Biodegradation pathway of p-nitrophenol in Moraxella sp.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of p-Nitrophenyl Phosphate (pNPP) in Phosphatase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl phosphate (pNPP) is a widely utilized chromogenic substrate in biochemical assays to quantify the activity of various phosphatases.[1][2] Its simplicity, cost-effectiveness, and suitability for high-throughput screening make it an indispensable tool in research and drug development.[3] This technical guide provides a comprehensive overview of the function of pNPP in assays, detailed experimental protocols, and its application in studying key signaling pathways.

The fundamental principle of the pNPP assay lies in the enzymatic hydrolysis of the colorless pNPP substrate by a phosphatase. This reaction yields two products: inorganic phosphate and p-nitrophenol (pNP).[1] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a vibrant yellow-colored product.[1] The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 405 nm, is directly proportional to the phosphatase activity in the sample.[1][2]

Core Principles of pNPP-Based Assays

The enzymatic reaction at the heart of pNPP assays is the hydrolysis of this compound by a phosphatase enzyme. This straightforward reaction forms the basis of a versatile colorimetric assay.

References

An In-depth Technical Guide to the pNPP Chromogenic Substrate Mechanism

For Researchers, Scientists, and Drug Development Professionals

The p-Nitrophenyl Phosphate (pNPP) assay is a cornerstone in biochemical and clinical research, providing a reliable and cost-effective method for the detection and quantification of phosphatase activity. Its utility spans from fundamental enzyme kinetics to high-throughput screening in drug discovery. This guide details the core mechanism, quantitative parameters, and standardized protocols associated with pNPP.

Core Mechanism: Enzymatic Hydrolysis of pNPP

This compound is a non-proteinaceous, chromogenic substrate used for assaying both alkaline and acid phosphatases[1][2]. The principle of the assay is a direct enzymatic reaction where a phosphatase enzyme catalyzes the hydrolysis of the phosphate ester bond in the pNPP molecule[2][3].

This enzymatic cleavage yields two products: inorganic phosphate (Pi) and p-nitrophenol (pNP)[1][2][4]. While the substrate pNPP itself is colorless, the pNP product is the key to the chromogenic detection[2]. Under alkaline conditions (typically pH > 9), p-nitrophenol is deprotonated to form the p-nitrophenolate ion[2][5]. This ion imparts an intense yellow color to the solution, which has a maximum absorbance peak at 405 nm[1][2][6][7]. The rate of color formation is directly proportional to the phosphatase activity in the sample, allowing for precise spectrophotometric quantification[2][3][4].

Data Presentation: Quantitative Parameters

The efficiency and outcome of the pNPP assay are highly dependent on experimental conditions. Key parameters such as pH, temperature, and buffer composition must be optimized for the specific phosphatase being studied.

Table 1: Optimal Reaction Conditions for pNPP Assays

| Parameter | Alkaline Phosphatase (AP) | Acid Phosphatase | Protein Tyrosine Phosphatase (PTP) | Reference |

|---|---|---|---|---|

| Optimal pH | 9.0 - 10.5 | 4.5 - 5.6 | 5.5 - 6.5 | [8][9] |

| Optimal Temp. | 25°C - 37°C | 37°C | 30°C - 37°C | [8] |

| Wavelength | 405 nm | 405 nm | 405 nm | [2][8] |

| Common Buffer | 1M Diethanolamine, 0.5mM MgCl₂, pH 9.8 or 100mM Tris-HCl, 1mM MgCl₂, 0.1mM ZnCl₂, pH 9.5 | 0.5M Sodium Acetate, pH 5.6 | 20mM MES, 2mM EDTA, pH 6.0 | [8][9][10][11] |

| Stop Solution | 0.1M - 3M NaOH | 0.5M - 3M NaOH | 0.2N - 3M NaOH |[8][9][12][13] |

Table 2: Kinetic Parameters for pNPP Hydrolysis

| Enzyme Class | Representative Kₘ | Representative Vₘₐₓ | Notes | Reference |

|---|---|---|---|---|

| Alkaline Phosphatase (E. coli) | 3.33 x 10⁻⁴ M | 4.28 x 10⁻⁷ M/s | Values are highly dependent on assay conditions (pH, temp, buffer). | [14] |

| Protein Tyrosine Phosphatase | Varies widely | Varies widely | pNPP is a useful but non-physiological substrate for PTPs. | [5][13] |

Note: Direct comparison of kinetic values across different studies can be challenging due to variations in enzyme purity, assay conditions, and unit definitions.[5]

Experimental Protocols

The following protocols provide a framework for a standard alkaline phosphatase activity assay and its application in an Enzyme-Linked Immunosorbent Assay (ELISA).

This protocol is designed for measuring AP activity in a 96-well microplate format.

-

Reagent Preparation :

-

Assay Buffer : Prepare a solution of 1.0 M Diethanolamine with 0.5 mM MgCl₂, adjusting the pH to 9.8.[11] Alternatively, a 100 mM Tris-HCl buffer with 1 mM MgCl₂ and 0.1 mM ZnCl₂ at pH 9.5 can be used.[8]

-

pNPP Substrate Solution : Dissolve pNPP powder or tablets in the assay buffer to a final concentration of 1 mg/mL.[10][11] This solution should be prepared fresh and protected from light, as pNPP is light-sensitive.[1][10] A faint yellow color indicates some spontaneous hydrolysis, and while it may be usable, a colorless solution provides the best signal-to-noise ratio.[8]

-

Enzyme Sample : Prepare serial dilutions of the phosphatase-containing sample (e.g., purified enzyme, cell lysate) in cold assay buffer.

-

-

Assay Procedure :

-

Add 50 µL of each enzyme dilution to the wells of a 96-well microplate.[8] Include a blank control containing 50 µL of assay buffer without the enzyme to measure non-enzymatic hydrolysis.[8]

-

Pre-incubate the plate at 37°C for 5 minutes.[8]

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[8]

-

Incubate the plate at 37°C for 15-30 minutes.[8][15] The incubation time can be optimized to ensure the reaction remains within a linear range.

-

Stop the reaction by adding 50 µL of 3 M NaOH Stop Solution to each well. This halts enzymatic activity and fully develops the yellow color of the p-nitrophenolate ion.[8][12]

-

Read the absorbance at 405 nm using a microplate reader.[7][8]

-

This protocol outlines the final detection step of an indirect ELISA where the secondary antibody is conjugated to alkaline phosphatase.

-

Preliminary ELISA Steps :

-

Complete all preceding ELISA steps: antigen coating, blocking, primary antibody incubation, and incubation with an AP-conjugated secondary antibody.

-

Perform thorough washing steps after the secondary antibody incubation to remove any unbound conjugate. A common wash buffer is PBS with 0.05% Tween 20 (PBS-T).[10][16]

-

-

Substrate Development :

-

Prepare the pNPP substrate solution as described in Protocol 1.

-

Add 100-200 µL of the pNPP substrate solution to each well of the microplate.[10][17]

-

Incubate the plate at room temperature or 37°C, protected from light.[10][17] Color development can occur within 10 to 60 minutes.[10]

-

The reaction can be monitored kinetically by reading absorbance at 405 nm at multiple time points, or as an endpoint assay.[10]

-

-

Stopping and Reading (Endpoint Assay) :

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biocompare.com [biocompare.com]

- 7. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. interchim.fr [interchim.fr]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukessays.com [ukessays.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. merckmillipore.com [merckmillipore.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Role of p-Nitrophenyl Phosphate (pNPP) in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug discovery, the enzymatic activity of phosphatases is a critical area of study. These enzymes play a pivotal role in cellular signaling by catalyzing the removal of phosphate groups from proteins and other molecules, thereby modulating a vast array of biological processes.[1][2] A cornerstone of phosphatase research is the use of reliable and efficient assays to quantify their activity. Among the various substrates available, p-Nitrophenyl Phosphate (pNPP) has established itself as an indispensable tool.[3] pNPP is a synthetic, chromogenic substrate that is hydrolyzed by a broad spectrum of phosphatases—including alkaline phosphatases (APs), acid phosphatases (ACPs), and protein tyrosine phosphatases (PTPs)—to produce p-nitrophenol (pNP).[4] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[3] The simplicity and sensitivity of this colorimetric assay have led to its widespread adoption in diverse applications, from fundamental enzyme kinetics to high-throughput screening (HTS) for novel therapeutic agents.[3][5] This technical guide provides a comprehensive overview of the core principles of pNPP, detailed experimental protocols, and its application in studying signaling pathways and facilitating drug development.

Core Principles of the pNPP Assay

The enzymatic hydrolysis of pNPP by a phosphatase is the central reaction in this colorimetric assay. The phosphatase cleaves the phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP) and inorganic phosphate. The reaction is typically stopped, and the color is developed by the addition of a strong base, such as sodium hydroxide (NaOH), which raises the pH and ensures the complete conversion of pNP to the yellow p-nitrophenolate ion.[6] The intensity of the yellow color, measured spectrophotometrically at 405 nm, is directly proportional to the amount of pNP produced and, consequently, to the activity of the phosphatase.[7]

Data Presentation: Quantitative Parameters of Phosphatase Activity with pNPP

The following tables summarize key quantitative data for various phosphatases when using pNPP as a substrate. These parameters are crucial for designing and interpreting experiments, including enzyme kinetic studies and inhibitor screening assays.

| Enzyme | Source | Buffer System | Optimal pH | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal Temperature (°C) |

| Alkaline Phosphatase | |||||||

| Calf Intestinal (CIAP) | Bovine Intestine | 50 mM Tris-HCl | 11.0 | 0.76 | 3.12 (units/unit) | 82.98 | 45 |

| Calf Intestinal (CIAP) | Bovine Intestine | 100 mM Glycine-NaOH | 9.5 | 0.40 | 1.6 (units/unit) | 42.55 | 37 |

| E. coli | Bacterial | Tris buffer | 8.0 - 8.5 | Not specified | Not specified | Not specified | Not specified |

| Acid Phosphatase | |||||||

| Potato | Plant | Sodium Acetate | 5.5 | Not specified | Not specified | Not specified | 25-37 |

| Human Prostatic | Human | Citrate Buffer | 4.8 | Not specified | Not specified | Not specified | 37 |

| Protein Tyrosine Phosphatase | |||||||

| PTP1B | Human Recombinant | 20 mM Bis-Tris | 6.0 | Not specified | 2.2 | 82,280 (min⁻¹) | 30-37 |

| PTPσ | Human Recombinant | Not specified | Not specified | 0.25 | Not specified | Not specified | Not specified |

| SHP2 | Human Recombinant | Not specified | 6.0 | Not specified | Not specified | Not specified | 30 |

| STEP | Human Recombinant | Not specified | 6.0 | Not specified | Not specified | Not specified | 30 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing pNPP.

Protocol 1: General Phosphatase Activity Assay

This protocol provides a general framework for measuring the activity of a purified phosphatase or a phosphatase in a cell lysate.

Materials:

-

Phosphatase-containing sample (purified enzyme or cell lysate)

-

Assay Buffer (specific to the phosphatase being studied, see table above for examples)

-

pNPP Substrate Solution (e.g., 10 mM pNPP in Assay Buffer, prepared fresh)

-

Stop Solution (e.g., 3 M NaOH)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Sample Preparation: Prepare serial dilutions of the phosphatase sample in the appropriate cold Assay Buffer.

-

Reaction Setup:

-

Add 50 µL of each phosphatase dilution to triplicate wells of a 96-well plate.

-

Include a blank control containing 50 µL of Assay Buffer without the enzyme.

-

-

Reaction Initiation: Add 50 µL of the pNPP Substrate Solution to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank from the absorbance of the samples.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol (1.78 x 10⁴ M⁻¹ cm⁻¹).[4]

-

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) with pNPP Detection

This protocol outlines the final detection step of a standard indirect ELISA using an alkaline phosphatase-conjugated secondary antibody and pNPP substrate.

Materials:

-

Microplate coated with antigen and incubated with primary and AP-conjugated secondary antibodies

-

Wash Buffer (e.g., PBST: 150 mM NaCl, 20 mM phosphate, 0.1% Tween20, pH 7.5)

-

pNPP Substrate Solution (ready-to-use or freshly prepared in a suitable buffer like diethanolamine)

-

Stop Solution (e.g., 1 M NaOH) (optional)

-

Microplate reader

Procedure:

-

Washing: Wash the microplate thoroughly (e.g., 4 times) with Wash Buffer to remove any unbound secondary antibody.

-

Substrate Addition: Add 100-200 µL of the pNPP Substrate Solution to each well.[8][9]

-

Incubation: Incubate the plate for 15-90 minutes at room temperature, protected from light.[10][11] Color development will be visible.

-

Absorbance Reading (Kinetic or Endpoint):

-

Kinetic: Read the absorbance at 405 nm at multiple time points (e.g., 30, 60, and 90 minutes) to monitor the reaction progress.[11]

-

Endpoint: To stop the reaction, add 50-100 µL of Stop Solution to each well.[8][10] The yellow color will be stable for at least 2 hours. Read the absorbance at 405 nm.

-

-

Data Analysis: The absorbance values are directly proportional to the amount of target protein captured in the well.

Protocol 3: High-Throughput Screening (HTS) for Phosphatase Inhibitors

This protocol is adapted for screening compound libraries to identify potential inhibitors of a specific phosphatase.

Materials:

-

Purified phosphatase enzyme

-

HTS Assay Buffer (optimized for the target phosphatase)

-

pNPP Substrate Solution

-

Compound library dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (known inhibitor of the phosphatase)

-

384-well microplates

-

Automated liquid handling system

-

Microplate reader

Procedure:

-

Compound Dispensing: Use an automated liquid handler to dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Also, dispense the positive control and a solvent-only control (for 0% and 100% activity, respectively).

-

Enzyme Addition: Add the purified phosphatase enzyme in HTS Assay Buffer to all wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add the pNPP Substrate Solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the defined reaction time.

-

Absorbance Measurement: Read the absorbance at 405 nm.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the controls.

-

Hits are identified as compounds that exhibit a statistically significant reduction in phosphatase activity.

-

Mandatory Visualizations

Signaling Pathway: Regulation of Insulin Signaling by PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal. The activity of PTP1B can be assayed using pNPP, making it a valuable tool for studying this pathway and for screening for PTP1B inhibitors as potential therapeutics for type 2 diabetes.[3]

Caption: Regulation of the insulin signaling pathway by PTP1B.

Experimental Workflow: pNPP Phosphatase Activity Assay

This diagram illustrates the key steps involved in a typical pNPP-based phosphatase activity assay.

Caption: General workflow for a pNPP phosphatase activity assay.

Logical Relationship: ELISA with pNPP Detection

This diagram outlines the logical sequence of an Enzyme-Linked Immunosorbent Assay (ELISA) that utilizes pNPP for signal detection.

Caption: Logical workflow of an ELISA using pNPP for detection.

Conclusion

This compound remains a fundamental and powerful tool in molecular biology, offering a simple, sensitive, and cost-effective method for measuring phosphatase activity. Its versatility allows for its application in a wide range of assays, from basic enzymatic characterization to high-throughput screening for drug discovery. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize pNPP in their studies of phosphatase function and inhibition, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutics.

References

- 1. The role of phosphatases in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein tyrosine phosphatases: their roles in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. interchim.fr [interchim.fr]

- 11. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

An In-depth Technical Guide to p-Nitrophenyl Phosphate (pNPP) for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Nitrophenyl phosphate (pNPP), a widely used chromogenic substrate for the kinetic analysis of various phosphatases. This document details the core principles of the pNPP assay, provides extensive quantitative data, outlines detailed experimental protocols, and includes visual representations of key processes to support researchers in drug development and academic science.

Introduction to this compound (pNPP)

This compound (pNPP) is a non-proteinaceous, synthetic aryl phosphate ester that serves as a versatile and broadly applicable chromogenic substrate for detecting the activity of several classes of phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][2][3][4] The widespread use of pNPP in enzyme kinetics is attributed to its reliability, cost-effectiveness, and the simplicity of its colorimetric detection method.[2][5]

The fundamental principle of the pNPP assay is the enzymatic hydrolysis of the colorless pNPP substrate into two products: inorganic phosphate (Pi) and p-nitrophenol (pNP).[6][7] Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at 405 nm.[6][7] The rate of formation of this yellow product is directly proportional to the phosphatase activity, allowing for straightforward spectrophotometric quantification.[2][7]

Core Chemical and Physical Properties

The most commonly used form of pNPP for biochemical assays is the disodium salt hexahydrate, which offers enhanced stability and solubility in aqueous solutions.[8]

| Property | This compound (Free Acid) | This compound Disodium Salt Hexahydrate |

| Synonyms | pNPP, 4-NPP, p-Nitrophenyl dihydrogen phosphate | pNPP disodium salt, Disodium 4-nitrophenyl phosphate hexahydrate |

| Molecular Formula | C₆H₆NO₆P[8] | C₆H₄NNa₂O₆P · 6H₂O[8] |

| Molecular Weight | 219.09 g/mol [8] | 371.14 g/mol [8] |

| Appearance | White to slightly yellow crystalline powder[8] | White to yellow crystalline powder[8] |

| Melting Point | >300 °C[8] | >300 °C[8] |

| Solubility in Water | Soluble[8] | Highly soluble (>50 mg/mL)[8] |

| Solubility in Organic Solvents | Sparingly soluble in ethanol, less soluble in non-polar solvents like acetone[8] | Sparingly soluble in ethanol[8] |

| pKa (phenolic moiety) | ~7.1[8] | Not applicable |

| Storage (Solid) | Long-term: -20°C; Short-term: 2-8°C. Protect from light and moisture.[1] | Long-term: -20°C; Short-term: 2-8°C. Protect from light and moisture.[1] |

| Storage (Stock Solution) | Aqueous stock solutions (5–10 mM) are stable for up to 6 weeks at -20°C.[1] | Aqueous stock solutions are stable for up to 6 weeks at -20°C.[1] |

| Storage (Working Solution) | Should be prepared fresh before use and protected from light.[1] | Should be prepared fresh before use and protected from light.[1] |

The Enzymatic Reaction of pNPP

The hydrolysis of pNPP by phosphatases is a two-step process. First, a nucleophilic residue in the enzyme's active site (e.g., serine in alkaline phosphatase) attacks the phosphorus atom of pNPP, leading to the formation of a transient pentavalent intermediate. This intermediate then breaks down, releasing the p-nitrophenolate ion and forming a covalent phosphoryl-enzyme intermediate. In the second step, the phosphoryl-enzyme intermediate reacts with a water molecule, which hydrolyzes the intermediate, releasing inorganic phosphate and regenerating the free enzyme.[7]

Caption: Enzymatic hydrolysis of pNPP.

Data Presentation: Comparative Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are critical parameters for characterizing enzyme kinetics. The following tables summarize these values for various phosphatases with pNPP as the substrate under different assay conditions.

Table 1: Kinetic Parameters for Alkaline Phosphatase (ALP) with pNPP

| Enzyme Source | Buffer System (pH) | Temperature (°C) | Kₘ (M) | Vₘₐₓ (µmol/min/unit) | Reference |

| Calf Intestinal (CIAP) | 50 mM Tris-HCl (pH 11) | 37 | 7.6 x 10⁻⁴ | 3.12 | [9] |

| Calf Intestinal (CIAP) | 100 mM Glycine-NaOH (pH 9.5) | 37 | 4.0 x 10⁻⁴ | 1.60 | [9] |

| Human (various isoenzymes) | 2-(ethylamino)ethanol (EAE) | 30 | Highest Kₘ values | Highest Vₘₐₓ values | [6] |

| Human (various isoenzymes) | 2-amino-2-methyl-1-propanol (AMP) | 30 | Lowest Kₘ values | Lowest Vₘₐₓ values | [6] |

| E. coli | Not specified | Not specified | 0.033 M | 1.67 mg⁻¹ min⁻¹ | [10] |

Table 2: Kinetic Parameters for Acid Phosphatase (ACP) with pNPP

| Enzyme Source | Buffer System (pH) | Temperature (°C) | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Peanut Seedlings (PI) | Not specified | Not specified | 0.25 | 125.0 | [11] |

| Peanut Seedlings (PIIa) | Not specified | Not specified | 0.29 | 111.1 | [11] |

| Peanut Seedlings (PIIb) | Not specified | Not specified | 0.33 | 90.9 | [11] |

Table 3: Kinetic Parameters for Protein Tyrosine Phosphatase (PTP) with pNPP

| Enzyme Source | Buffer System (pH) | Temperature (°C) | Apparent Kₘ Range (mM) | Reference |

| Various PTPs | Not specified | Not specified | 0.5 - 10 | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible enzyme kinetic studies. Below are generalized protocols for assaying alkaline and acid phosphatases using pNPP.

General Alkaline Phosphatase (ALP) Assay Protocol (Endpoint)

This protocol is a common starting point for measuring ALP activity.

Materials:

-

Enzyme sample

-

Assay Buffer: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂

-

pNPP Substrate Solution: 1 mg/mL pNPP in Assay Buffer (prepare fresh)

-

Stop Solution: 2N NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of the enzyme sample to each well of a 96-well plate. Include a blank control with 50 µL of assay buffer instead of the enzyme.

-

Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance of the samples to obtain the net absorbance.

General Acid Phosphatase (ACP) Assay Protocol (Endpoint)

This protocol is adapted for measuring ACP activity.[13]

Materials:

-

Enzyme sample

-

Assay Buffer: e.g., 100 mM sodium acetate, pH 5.5, 10 mM MgCl₂

-

pNPP Substrate Solution: Dissolve pNPP tablets or powder in Assay Buffer to a final concentration of 5 mM (prepare fresh).[13]

-

Stop Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare sample dilutions in the Assay Buffer. Add samples to the wells of a 96-well plate (e.g., 80 µL). For colored samples, prepare a sample background control by adding the same amount of sample and 20 µL of Stop Solution before adding the substrate.[13]

-

Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well (except the background control).[13]

-

Incubate the plate at 25°C or 37°C for 60 minutes, protected from light.[13]

-

Stop the reaction by adding 20 µL of Stop Solution to each well.[13]

-

Measure the absorbance at 405 nm.[13]

-

Subtract the blank and sample background readings from the sample readings.

General Protein Tyrosine Phosphatase (PTP) Assay Protocol

This protocol is a general guideline for measuring PTP activity.

Materials:

-

PTP enzyme sample

-

Assay Buffer: e.g., 20 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.005% Tween-20

-

pNPP Substrate Solution: 1.3 mM pNPP in Assay Buffer (prepare fresh)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 50 µL of the PTP enzyme sample to each well of a 96-well plate. Include a blank control with 50 µL of assay buffer.

-

Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the absorbance at 405 nm kinetically or at a fixed endpoint. For an endpoint reading, the reaction can be stopped with an alkaline solution (e.g., NaOH).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an enzyme kinetics study using pNPP.

Caption: General pNPP Assay Workflow.

Signaling Pathways

Phosphatases play crucial roles in various cellular signaling pathways.

Protein Tyrosine Phosphatase (PTP) in Cellular Signaling

PTPs are key regulators of signaling cascades, such as the RAS/MAPK pathway, by dephosphorylating tyrosine residues on target proteins, thereby modulating cell growth, proliferation, and differentiation.[2][5]

Caption: Role of PTP in Signaling.

Alkaline Phosphatase (ALP) in Wnt/β-Catenin Signaling

Recent studies suggest that placental alkaline phosphatase (ALPP) can act as an oncogenic factor by activating the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and epithelial-mesenchymal transition (EMT).

Caption: ALP and Wnt/β-Catenin Pathway.

Conclusion

This compound remains an invaluable tool for researchers in enzyme kinetics due to its simplicity, reliability, and cost-effectiveness. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and comparative quantitative data to facilitate its effective use in the laboratory. The provided visual workflows and signaling pathway diagrams offer a clear conceptual framework for experimental design and data interpretation. By carefully considering the specific experimental needs and the characteristics of the phosphatase under investigation, researchers can leverage the pNPP assay to generate high-quality, reproducible data in their drug discovery and basic research endeavors.

References

- 1. sciencellonline.com [sciencellonline.com]

- 2. Alkaline phosphatase (ALP) activity assay [bio-protocol.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. TargetMol [targetmol.com]

- 5. benchchem.com [benchchem.com]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. neb.com [neb.com]

- 11. benchchem.com [benchchem.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

p-Nitrophenyl Phosphate (pNPP): A Technical Guide to its Application as a Non-Specific Phosphatase Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-Nitrophenyl phosphate (pNPP) as a versatile, chromogenic substrate for the determination of phosphatase activity. It details the underlying principles, experimental protocols, and data interpretation for researchers engaged in enzyme kinetics, drug discovery, and cellular signaling studies.

Introduction to this compound (pNPP)

This compound (pNPP) is a synthetic, non-proteinaceous compound widely employed for the convenient and rapid quantification of various phosphatase enzymes.[1][2][3] As a chromogenic substrate, pNPP is colorless in its phosphorylated state but is hydrolyzed by phosphatases to yield a yellow-colored product, p-nitrophenol (pNP).[4][5] The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the phosphatase activity in the sample.[4] Its low cost, simplicity, and amenability to high-throughput screening make it a staple in many research and diagnostic laboratories.[1][4]

Principle of the Assay

The core of the pNPP assay is the enzymatic hydrolysis of the phosphate monoester bond in pNPP. Phosphatases catalyze the removal of the phosphate group from the pNPP molecule. This dephosphorylation event releases inorganic phosphate (Pi) and p-nitrophenol (pNP).[1][6] In an alkaline environment, the hydroxyl group of pNP is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at a wavelength of 405 nm.[1][7][8] The rate of p-nitrophenol formation is a direct measure of the enzyme's catalytic activity.[4]

Non-Specific Substrate Activity

A key characteristic of pNPP is its non-specificity.[9][10] It can be hydrolyzed by a broad range of phosphatases, making it a universal substrate for measuring total phosphatase activity in a sample.[10][11]

Enzymes commonly assayed with pNPP include:

-

Alkaline Phosphatases (ALP): Enzymes with optimal activity at alkaline pH.[1][12]

-

Acid Phosphatases (ACP): Enzymes that function optimally under acidic conditions.[1][7]

-

Protein Tyrosine Phosphatases (PTPs): A family of enzymes that remove phosphate groups from tyrosine residues.[1][9]

-

Serine/Threonine Phosphatases: Enzymes that dephosphorylate serine and threonine residues.[10]

This broad reactivity is both an advantage for general activity screening and a limitation when enzyme-specific measurements are required.[9][10] For specific assays, selective inhibitors or alternative substrates may be necessary.[10]

Data Presentation: Quantitative Parameters

Successful application of the pNPP assay requires an understanding of key quantitative parameters. These values are essential for experimental design and data analysis.

Table 1: Physicochemical and Assay Constants

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Molar Extinction Coefficient (ε) of pNP | 18,000 M⁻¹cm⁻¹ | In 1 N NaOH | [13] |

| 17,800 M⁻¹cm⁻¹ | General | [9] | |

| 16,000 M⁻¹cm⁻¹ | In 0.5 M EDTA | [13] | |

| Maximum Absorbance (λmax) of pNP | 405 nm | Alkaline pH | [1][14] |

| Assay Detection Limit | ~3 ng phosphatase or less | Kit-dependent | [11][14] |

| Assay Time | 10 - 60 minutes | Endpoint assays |[4][14] |

Table 2: Typical Kinetic and Reaction Parameters for Phosphatase Classes

| Phosphatase Class | Typical pH Optimum | pNPP Kₘ Range (mM) | Typical Substrate Conc. (mM) | Incubation Temperature (°C) |

|---|---|---|---|---|

| Alkaline Phosphatase (ALP) | 9.5 - 10.4 | Varies | 1 - 10 | 25 - 37 |

| Acid Phosphatase (ACP) | 4.8 - 6.0 | Varies | 1 - 10 | 25 - 37 |

| Protein Tyrosine Phosphatase (PTP) | 6.0 - 7.2 | 0.5 - 10 | 1 - 15 | 30 - 37 |

| Serine/Threonine Phosphatase | ~7.2 | 0.5 - 10 | ~10 | Room Temp - 37 |

(Data synthesized from multiple sources, including[4][7][13][15][16][17])

Experimental Protocols

The following sections provide detailed methodologies for performing pNPP assays. The protocols are designed for a 96-well microplate format, which is suitable for high-throughput screening.

This protocol outlines the fundamental steps for measuring phosphatase activity. Specific buffer compositions will vary depending on the enzyme class being studied (see Section 5.B).

1. Reagent Preparation:

-

pNPP Substrate Solution: Prepare fresh before each experiment by dissolving pNPP powder or tablets in the appropriate assay buffer to the desired final concentration (e.g., 10 mM).[4][10] Protect this solution from light to prevent spontaneous hydrolysis.[8][18]

-

Stop Solution: A strong base is used to terminate the reaction and maximize the color of the p-nitrophenolate ion. A common stop solution is 0.5 N to 3 N Sodium Hydroxide (NaOH).[7][13][19]

-

Enzyme Samples: Prepare serial dilutions of the enzyme sample in the appropriate assay buffer to ensure the final measurements fall within the linear range of the assay.[14]

2. Protocol for Alkaline Phosphatase (ALP):

-

Assay Buffer: 100 mM Glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4 OR 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.[17][19]

-

Procedure (96-well plate):

-

Add 50 µL of enzyme sample or blank (assay buffer) to each well.[14]

-

Initiate the reaction by adding 50 µL of pNPP Substrate Solution.[14]

-

Incubate at 25°C or 37°C for 30-60 minutes, protected from light.[20][21]

-

Stop the reaction by adding 50 µL of Stop Solution.[14]

-

Measure absorbance at 405 nm.[14]

-

3. Protocol for Acid Phosphatase (ACP):

-

Assay Buffer: 100 mM Sodium Acetate, 10 mM MgCl₂, pH 5.5 OR 50 mM Citrate buffer, pH 4.8.[7]

-

Procedure (96-well plate):

-

Add 80 µL of enzyme sample or blank (assay buffer) to each well.[7]

-

Initiate the reaction by adding 50 µL of pNPP Substrate Solution.

-

Incubate at 25°C or 37°C for 60 minutes, protected from light.[7]

-

Stop the reaction by adding 20-50 µL of Stop Solution (e.g., 0.5 N NaOH).[7]

-

Measure absorbance at 405 nm.[7]

-

4. Protocol for Protein Tyrosine Phosphatase (PTP):

-

Assay Buffer: 20 mM Bis-Tris (pH 6.0), 1 mM DTT.[4] Other buffers such as 50 mM Tris-HCl (pH 7.2) may also be used.[15]

-

Procedure (96-well plate):

-

Add 50 µL of PTP enzyme sample or blank to each well.[4]

-

Initiate the reaction by adding 50 µL of pNPP Substrate Solution (e.g., 1.3 mM pNPP in Assay Buffer).[4]

-

Incubate at 37°C for 10-30 minutes.[9]

-

Stop the reaction by adding 50 µL of Stop Solution (e.g., 0.2 N NaOH).[9][14]

-

Measure absorbance at 405 nm.[9]

-

Enzyme activity is calculated based on the amount of pNP produced over time. The Beer-Lambert law (A = εcl) is used to convert the change in absorbance to the concentration of pNP.

Formula for Activity: Activity (µmol/min/mL) = (ΔA₄₀₅ / (ε × l)) × (V_total / V_sample) × (1 / t)

Where:

-

ΔA₄₀₅: Absorbance of the sample minus the absorbance of the blank.

-

ε: Molar extinction coefficient of pNP (e.g., 0.018 µmol⁻¹mL⁻¹cm⁻¹).[9]

-

l: Path length of the cuvette or microplate well (in cm).

-

V_total: Total volume of the reaction mixture in the well (in mL).

-

V_sample: Volume of the enzyme sample added (in mL).

-

t: Incubation time (in minutes).

For specific activity, divide the calculated activity by the protein concentration of the enzyme sample (e.g., in mg/mL).

Advantages, Limitations, and Applications

Table 3: Summary of pNPP Assay Characteristics

| Advantages | Limitations | Key Applications |

|---|---|---|

| Cost-Effective: pNPP is an inexpensive substrate.[9] | Non-Specific: Acts on a wide range of phosphatases, which can be problematic for crude lysates.[9][10] | Drug Discovery: High-throughput screening (HTS) for phosphatase inhibitors or activators.[14][18] |

| Simple & Rapid: "Mix-and-measure" format requires minimal steps and can be completed in under an hour.[11][14] | Not a Physiological Substrate: As a small artificial molecule, it may not reflect the enzyme's activity on its natural protein substrates.[1][9] | Enzyme Kinetics: Determination of basic kinetic parameters (Vmax, Km) and enzyme characterization.[13][14] |

| High-Throughput Amenable: Easily adapted for 96- and 384-well plate formats.[14] | Interference: Not suitable for PTPs that require an acidic pH for optimal activity if an endpoint assay with alkaline stop solution is used.[16] | Quality Control: Measuring the activity of purified enzyme preparations.[14] |

| Wide Linear Range: The assay is robust over a wide range of substrate concentrations.[1][9] | Potential for Spontaneous Hydrolysis: pNPP solution can hydrolyze over time, increasing background signal.[18] | Basic Research: Investigating the role of phosphatases in signal transduction pathways.[18] |

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. neb.com [neb.com]

- 3. biocompare.com [biocompare.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (pNPP) Supplier | AARMEDICA [aarmedica.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. PNPP | TargetMol [targetmol.com]

- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. pNPP| Highly active| Low detection limits [kementec.com]

- 13. neb.com [neb.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. sciencellonline.com [sciencellonline.com]

- 16. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. interchim.fr [interchim.fr]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. genetex.com [genetex.com]

- 21. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Core Principles of the pNPP Colorimetric Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of the p-nitrophenyl phosphate (pNPP) colorimetric assay, a widely used method for detecting and quantifying phosphatase activity. This document delves into the core mechanism, experimental protocols, data presentation, and the visual representation of the assay's workflow and underlying enzymatic reaction.

Core Principles of the pNPP Assay

The pNPP colorimetric assay is a simple and sensitive method for measuring the activity of various phosphatases, including alkaline phosphatase (AP) and acid phosphatase (ACP).[1][2] The assay's principle is centered on the enzymatic hydrolysis of a colorless substrate, this compound (pNPP), into two products: inorganic phosphate and p-nitrophenol (pNP).[2][3]

The key to the colorimetric detection lies in the properties of pNP. Under alkaline conditions, pNP is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color.[2] The intensity of this yellow color is directly proportional to the amount of pNP produced, which, in turn, is proportional to the phosphatase activity in the sample.[2][3] The absorbance of the yellow product is typically measured spectrophotometrically at or near 405 nm.[1][3]

Due to its straightforward nature, cost-effectiveness, and adaptability to high-throughput screening formats, the pNPP assay is a valuable tool in various research areas, including enzyme kinetics, drug discovery, and immunoassays like ELISA.[1][2]

Enzymatic Reaction Pathway

The enzymatic reaction at the heart of the pNPP assay is a dephosphorylation event catalyzed by a phosphatase. The enzyme facilitates the removal of a phosphate group from the pNPP substrate.

References

The Utility of p-Nitrophenyl Phosphate (pNPP) in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and drug development, the precise quantification of enzyme activity is paramount. Among the array of tools available, the chromogenic substrate p-Nitrophenyl Phosphate (pNPP) has established itself as a cornerstone for the assay of various phosphatases.[1][2] Its widespread adoption is attributable to its reliability, cost-effectiveness, and straightforward colorimetric detection method.[2][3] This technical guide provides a comprehensive exploration of the core utility of pNPP, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biochemical processes to empower researchers in their scientific endeavors.

Core Principle of pNPP as a Phosphatase Substrate

This compound is a non-proteinaceous, synthetic organophosphate compound that serves as a versatile substrate for several classes of phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs).[1][2][4] The fundamental principle of the pNPP assay lies in the enzymatic hydrolysis of the phosphate group from the pNPP molecule by a phosphatase. This reaction yields two products: inorganic phosphate and p-nitrophenol (pNP).[2][5] Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color.[3][5] The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 405 nm, is directly proportional to the amount of pNP produced and, consequently, to the activity of the phosphatase enzyme.[2][6]

Key Applications of pNPP in Biochemical Research

The versatility of pNPP has led to its application in a multitude of biochemical assays:

-

Enzyme-Linked Immunosorbent Assay (ELISA): pNPP is a widely used substrate for alkaline phosphatase-conjugated secondary antibodies in ELISA.[7][8] The enzymatic reaction provides a sensitive and quantifiable colorimetric signal for the detection and measurement of antigens or antibodies.[8][9]

-

Phosphatase Activity Assays: The pNPP assay is a standard method for determining the specific activity of purified or crude phosphatase preparations.[10][11] It is instrumental in characterizing enzyme kinetics and for quality control of enzyme batches.

-

Enzyme Kinetics Studies: Researchers utilize pNPP to investigate the kinetic parameters of phosphatases, such as the Michaelis constant (K_m) and maximum velocity (V_max).[1][12] Such studies are crucial for understanding the catalytic mechanism of an enzyme and its affinity for its substrate.[3]

-

High-Throughput Screening (HTS) for Inhibitors: The simplicity and robustness of the pNPP assay make it highly amenable to high-throughput screening of small molecule libraries to identify potential inhibitors of phosphatases.[13] This is of particular importance in drug discovery programs targeting phosphatases implicated in various diseases.[13]

-

Studying Signaling Pathways: Phosphatases play critical roles in cellular signaling pathways.[13] The pNPP assay can be employed to measure the activity of specific phosphatases within these pathways, providing insights into their regulation and function in cellular processes such as proliferation, differentiation, and apoptosis.[10][11][13]

Quantitative Data Summary

For ease of comparison and experimental design, the following tables summarize key quantitative data related to the use of pNPP.

Table 1: Recommended Storage and Stability of pNPP

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Powder/Tablets) | -20°C (Long-term) | Minimum 48 months | Store in a dry, dark environment.[5][14] pNPP is hygroscopic and light-sensitive.[5] |

| 2-8°C (Short-term) | Adequate for shorter periods | Keep tightly sealed.[5] | |

| Stock Solution (in water) | -20°C | Up to 6 weeks | Aliquoting is recommended to avoid freeze-thaw cycles.[5] |

| Reconstituted Substrate Solution (in buffer) | -20°C | Up to 4 weeks | Stability can vary with buffer composition.[5][15] |

| 2-8°C | Up to 2 years (for some commercial stabilized solutions) | Follow manufacturer's instructions.[5] | |

| Working Solution | Room Temperature or 37°C | Prepare fresh before use | Prone to degradation at higher temperatures and neutral to alkaline pH.[5] |

Table 2: General Parameters for pNPP-Based Assays

| Parameter | Value/Range | Notes |

| Absorbance Wavelength | 405 nm | Maximum absorbance of the yellow p-nitrophenolate ion.[2][6] |

| Molar Extinction Coefficient of p-nitrophenol | 1.78 x 10^4 M⁻¹cm⁻¹ to 1.8 x 10^4 M⁻¹cm⁻¹ | Under alkaline conditions.[4][16] |

| Typical pNPP Concentration | 1 mg/mL | This can be optimized for specific applications.[17][18] |

| Incubation Time | 10 - 60 minutes | Dependent on enzyme activity and desired signal intensity.[10][17] |

| Incubation Temperature | Room Temperature or 37°C | Higher temperatures can increase reaction rate but may also increase background.[4][17] |

| Stop Solution | 0.1 M - 3 M NaOH or 0.5 M EDTA | Stops the enzymatic reaction and enhances the color of the product.[14][16] |

Table 3: Comparative Kinetic Parameters of Phosphatases with pNPP

| Phosphatase | Buffer | pH | K_m (M) | V_max (µmoles/min/unit) |

| Calf Intestinal Alkaline Phosphatase (CIAP) | 50 mM Tris-HCl | 11.0 | 7.6 x 10⁻⁴ | 3.12 |

| Calf Intestinal Alkaline Phosphatase (CIAP) | 100 mM Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 |

Note: Kinetic parameters are highly dependent on experimental conditions such as buffer composition, pH, and temperature. The values presented are representative examples.[12]

Detailed Experimental Protocols

Protocol 1: General Phosphatase Activity Assay

This protocol provides a general framework for measuring phosphatase activity in a 96-well plate format.

Materials:

-

pNPP substrate solution (e.g., 1 mg/mL in a suitable buffer)

-

Assay Buffer (pH optimized for the specific phosphatase)

-

Phosphatase sample (purified enzyme or cell lysate)

-

Stop Solution (e.g., 3 M NaOH)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Equilibrate all reagents to room temperature before use.[19] Prepare fresh dilutions of the phosphatase sample in the assay buffer.[11]

-